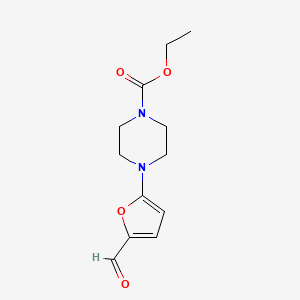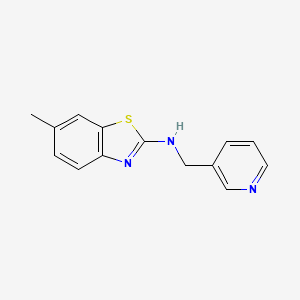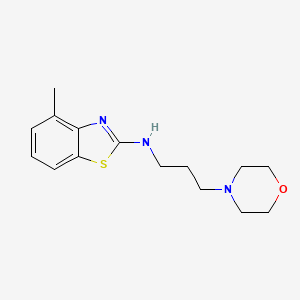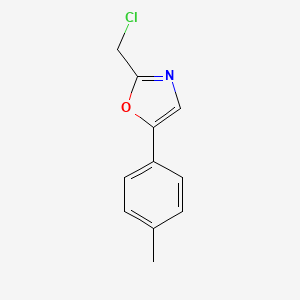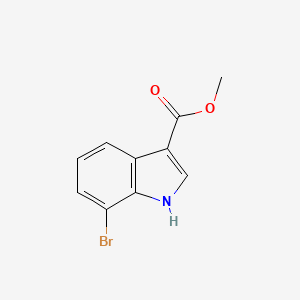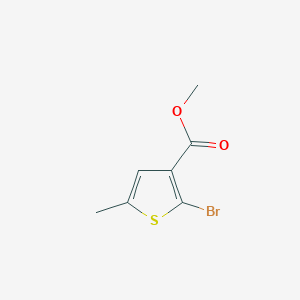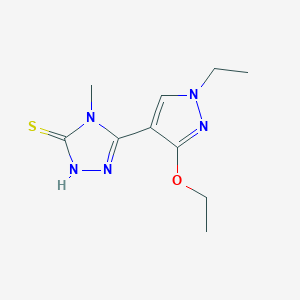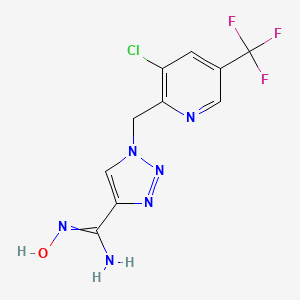
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
概要
説明
The compound contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethyl group (CF3) is a common substituent in organic chemistry with the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings and the various substituents attached to them. The exact structure would depend on the specific locations of these substituents on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are often quite stable, but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are often used to modify the properties of compounds, such as their lipophilicity, acidity, and metabolic stability .科学的研究の応用
Synthesis and Characterization
- Regioselective pyridine metallation chemistry was used to produce N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, exhibiting NK-1 antagonist activity (Jungheim et al., 2006).
- Pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester were synthesized and characterized, offering insights into molecular structures and theoretical calculations (Shen et al., 2012).
Antimicrobial Applications
- Synthesis of pyrazolo[1,5-a]pyrimidines and related compounds containing the triazole moiety, with some showing competitive antimicrobial activities to typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).
- A new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showed broad-spectrum antimicrobial activities (Bhat et al., 2016).
Structural Diversity and Coordination Polymers
- Investigation into the influence of the positional isomeric effect on the structures of polymer complexes using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and related compounds (Cisterna et al., 2018).
- Nucleophilic substitution in quaternary salts of NN'-linked biazoles and related systems, highlighting reactions of dicationic and monocationic N,N′-linked biazoles (Castellanos et al., 1985).
Fungicidal and Kinase Inhibition
- Synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety with demonstrated moderate to high fungicidal activities (Bai et al., 2020).
- Development of a scalable synthesis for the potent kinase inhibitor BMS-986236, a derivative of 1,2,4-triazole (Arunachalam et al., 2019).
作用機序
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The interaction between the compound and its targets results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathways involving PPTases. PPTases are involved in a variety of cellular processes, including fatty acid synthesis, polyketide synthesis, and nonribosomal peptide synthesis . By inhibiting PPTases, the compound disrupts these pathways and their downstream effects, leading to the attenuation of bacterial growth .
Pharmacokinetics
An advanced analogue of this series was found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N6O/c11-6-1-5(10(12,13)14)2-16-7(6)3-20-4-8(17-19-20)9(15)18-21/h1-2,4,21H,3H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBMZJGIKSEIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)
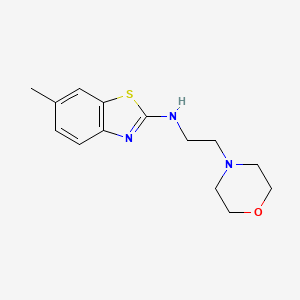
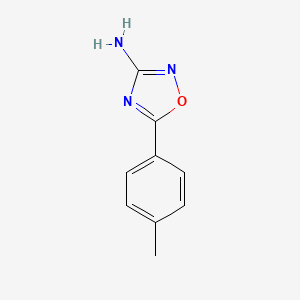

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
